molecular formula C22H25N3O2S2 B2541757 2-(ethylsulfanyl)-8-(4-methylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 932285-38-6

2-(ethylsulfanyl)-8-(4-methylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene

Cat. No.: B2541757
CAS No.: 932285-38-6
M. Wt: 427.58
InChI Key: RACQWMOUVNGOFB-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-8-(4-methylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[45]deca-1,3-diene is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-8-(4-methylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multi-step organic reactions. The starting materials often include ethyl sulfide, 4-methylbenzenesulfonyl chloride, and phenylhydrazine. The reaction conditions usually require controlled temperatures and the use of catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-8-(4-methylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-(ethylsulfanyl)-8-(4-methylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-8-(4-methylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene: This compound shares a similar spirocyclic structure but lacks the ethylsulfanyl and 4-methylbenzenesulfonyl groups.

    10-Isopropyl-2,7-dimethyl-1-oxaspiro[4.5]deca-3,6-diene: Another spirocyclic compound with different functional groups.

Uniqueness

2-(ethylsulfanyl)-8-(4-methylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-ethylsulfanyl-8-(4-methylphenyl)sulfonyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S2/c1-3-28-21-20(18-7-5-4-6-8-18)23-22(24-21)13-15-25(16-14-22)29(26,27)19-11-9-17(2)10-12-19/h4-12H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACQWMOUVNGOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)N=C1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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